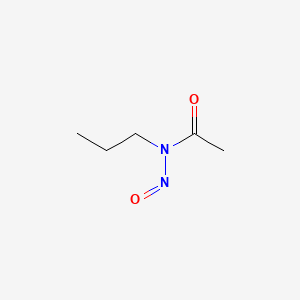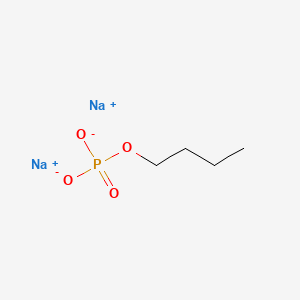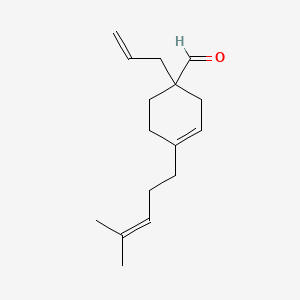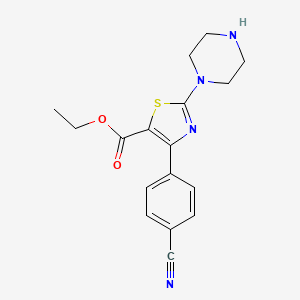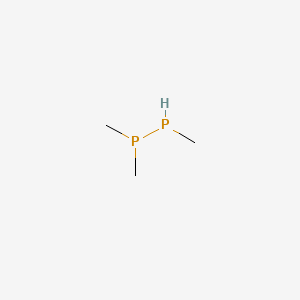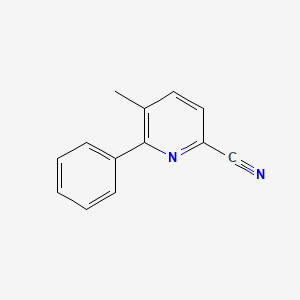
5-Methyl-6-phenylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-phenylpyridine-2-carbonitrile: is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a nitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts. The reaction is typically carried out at high temperatures (around 400°C) and involves the use of modified zeolites such as CoHY zeolite to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-6-phenylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, polymers, and other materials
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-phenylpyridine-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.
6-Methyl-2-phenylpyridine: Similar structure but with the methyl group at the 6-position.
2-Phenylpyridine: Lacks the methyl and nitrile groups but has a phenyl group at the 2-position.
Uniqueness
5-Methyl-6-phenylpyridine-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for a range of chemical reactions and interactions that are not possible with simpler pyridine derivatives .
Propiedades
Número CAS |
875293-76-8 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-methyl-6-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-7-8-12(9-14)15-13(10)11-5-3-2-4-6-11/h2-8H,1H3 |
Clave InChI |
PLBZCEZGENWKIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


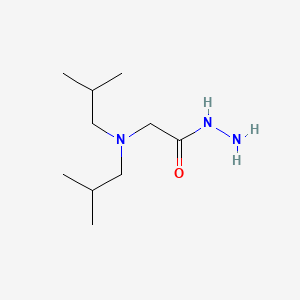
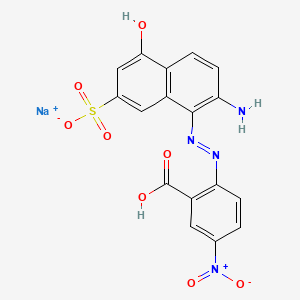
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

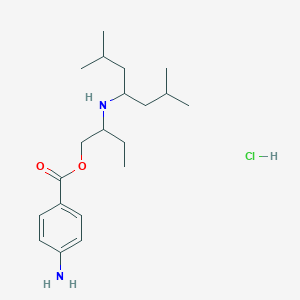
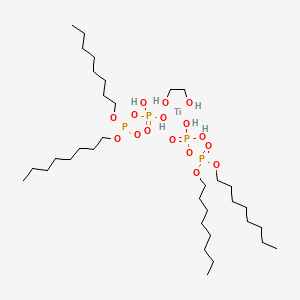
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
